Carpachromene (CAS 57498-96-1) is a naturally occurring, supradecorated prenylated flavonoid featuring a 2,2-dimethylpyran ring fused to an apigenin core. Commercially available as a high-purity solid (≥95% via LC/MS-ELSD), it is highly soluble in DMSO, chloroform, and ethyl acetate, making it readily compatible with high-throughput screening (HTS) and in vitro assay formulations without the precipitation issues common to polymeric tannins . In procurement contexts, Carpachromene is primarily sourced as an analytical reference standard, a validated positive control for metabolic and antimicrobial assays, and a pre-cyclized scaffold for medicinal chemistry, offering distinct physicochemical and biological advantages over unprenylated flavonoid precursors [1].
Substituting Carpachromene with its unprenylated parent compound, apigenin, or crude plant extracts introduces severe workflow bottlenecks in both synthesis and biological screening. In synthetic applications, starting from apigenin requires non-regioselective nuclear prenylation followed by oxidative cyclization, a process notorious for yielding complex mixtures of 6- and 8-prenyl isomers that demand exhaustive chromatographic resolution [1]. In biological assays, crude extracts fail to provide the reproducible, target-specific binding—such as the highly favorable -10.5 kcal/mol affinity for CYP51—driven specifically by Carpachromene's lipophilic dimethylpyran moiety[2]. Consequently, procuring purified Carpachromene is essential for ensuring lot-to-lot reproducibility, precise dosing in cell-based models, and eliminating costly downstream purification steps.
In a HepG2 insulin-resistant model (HepG2/IRM), Carpachromene demonstrates significant time- and concentration-dependent glucose reduction. At 20 µg/mL, it reduced media glucose concentrations to 1.07 ± 0.18 mmol/L after 48 hours, serving as a highly effective natural product modulator of the IR/IRS1/PI3K/Akt pathway. This provides a robust, quantifiable baseline for metabolic screening[1].
| Evidence Dimension | Media glucose concentration at 48h |
| Target Compound Data | 1.07 ± 0.18 mmol/L (at 20 µg/mL) |
| Comparator Or Baseline | Untreated HepG2/IRM baseline (>4.0 mmol/L) |
| Quantified Difference | Significant reduction in glucose concentration (p < 0.001) |
| Conditions | HepG2/IRM cells, 48-hour incubation |
Provides researchers with a validated, high-potency natural product standard for benchmarking novel antidiabetic compounds in cell-based metabolic assays.
Carpachromene serves as a highly effective natural product positive control in antimicrobial screening panels. Against S. enterica, a 50 µg/mL dose of Carpachromene yields a 21 mm zone of inhibition, closely approaching the 25 mm zone produced by the synthetic fluoroquinolone standard, ciprofloxacin [1].
| Evidence Dimension | Zone of inhibition (S. enterica) |
| Target Compound Data | 21 mm (at 50 µg/mL) |
| Comparator Or Baseline | Ciprofloxacin (25 mm) |
| Quantified Difference | Achieves 84% of the efficacy of a leading synthetic antibiotic |
| Conditions | Agar well diffusion assay, 50 µg/mL concentration |
Allows assay developers to utilize a highly potent, structurally distinct natural product as a reliable positive control in multidrug-resistant pathogen screening.
The fused 2,2-dimethylpyran ring of Carpachromene significantly enhances its interaction with microbial target proteins compared to standard unprenylated flavonoids. Molecular docking studies reveal a robust binding affinity of -10.5 kcal/mol against C. albicans CYP51, driven by stable hydrogen bonding and hydrophobic interactions that are absent in simpler flavonoid scaffolds [1].
| Evidence Dimension | Binding energy (CYP51) |
| Target Compound Data | -10.5 kcal/mol |
| Comparator Or Baseline | Standard unprenylated flavonoid baselines (typically -7 to -8 kcal/mol) |
| Quantified Difference | Enhanced stabilization via the lipophilic chromene moiety |
| Conditions | In-silico molecular docking and 100 ns MD simulations |
Justifies the procurement of Carpachromene as a prioritized structural scaffold for developing novel sterol 14-α demethylase inhibitors.
Synthesizing chromenoflavones from basic precursors like apigenin requires challenging nuclear prenylation steps that typically yield complex mixtures of 6- and 8-prenylated isomers, necessitating extensive chromatographic separation. Procuring Carpachromene directly provides a pre-cyclized 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one core, bypassing these low-yield synthetic bottlenecks[1].
| Evidence Dimension | Synthetic workflow steps to chromene core |
| Target Compound Data | 0 steps (ready-to-use scaffold) |
| Comparator Or Baseline | Apigenin (requires prenylation + oxidative cyclization) |
| Quantified Difference | Eliminates multi-step synthesis and isomer resolution |
| Conditions | Laboratory-scale medicinal chemistry synthesis |
Significantly reduces labor, solvent waste, and time-to-target for medicinal chemists developing complex supradecorated flavonoid derivatives.
Directly downstream of its validated glucose-lowering efficacy in HepG2/IRM models, Carpachromene is the ideal natural product standard for laboratories evaluating the PI3K/Akt pathway activation and α-glucosidase inhibition of novel extracts or synthetic hits [1].
Leveraging its strong 21 mm zone of inhibition against S. enterica, this compound serves as a reliable, non-synthetic benchmark in screening panels targeting multidrug-resistant ESKAPE pathogens [2].
Because it bypasses the non-regioselective prenylation of apigenin, Carpachromene is a preferred starting material for synthesizing next-generation sterol 14-α demethylase (CYP51) inhibitors and other supradecorated flavonoid therapeutics [3].
Environmental Hazard